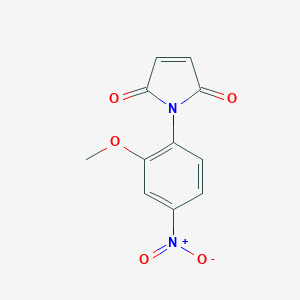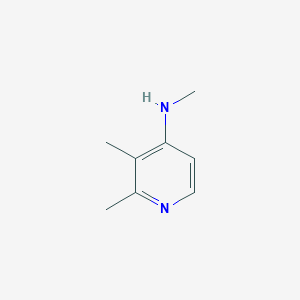
N,2,3-trimethylpyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2,3-trimethylpyridin-4-amine, also known as TMA-4, is a chemical compound that belongs to the family of pyridine derivatives. It is a highly potent and selective agonist of the serotonin 5-HT2A receptor, which plays a crucial role in regulating mood, cognition, and perception. In recent years, TMA-4 has gained significant attention from the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Mécanisme D'action
N,2,3-trimethylpyridin-4-amine acts as a selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that modulates intracellular signaling pathways and regulates various physiological and behavioral responses. This compound binds to the receptor and activates it, leading to the activation of downstream signaling cascades, including the phospholipase C pathway, the arachidonic acid pathway, and the mitogen-activated protein kinase pathway. These pathways are involved in the regulation of neurotransmitter release, synaptic plasticity, and gene expression, which contribute to the hallucinogenic effects and therapeutic potential of this compound.
Biochemical and Physiological Effects
This compound has been shown to induce a range of biochemical and physiological effects, including altered perception, mood, and cognition. It has been reported to induce visual and auditory hallucinations, changes in color perception, and altered sense of time and space. This compound has also been shown to increase dopamine and norepinephrine release in the brain, which may contribute to its mood-enhancing and stimulant effects. Moreover, this compound has been studied for its potential neuroprotective effects and anti-inflammatory properties, which may have therapeutic applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N,2,3-trimethylpyridin-4-amine has several advantages for lab experiments, including its high potency and selectivity for the serotonin 5-HT2A receptor, which allows for precise and reproducible results. Moreover, this compound has been extensively studied and optimized for synthesis, which facilitates its availability and purity. However, this compound also has several limitations, including its potential toxicity and hallucinogenic effects, which may pose risks for researchers and require proper safety measures. Moreover, this compound has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
N,2,3-trimethylpyridin-4-amine has several potential future directions for scientific research, including its application in the development of novel therapeutics for depression, anxiety, and addiction. Moreover, this compound can be used as a tool compound to study the structure-activity relationship of the serotonin 5-HT2A receptor and develop novel ligands with improved pharmacological properties. Furthermore, this compound can be used in combination with other compounds to study the synergistic effects and potential therapeutic applications. Overall, this compound has significant potential for scientific research and development of novel therapeutics, which requires further investigation and optimization.
Méthodes De Synthèse
N,2,3-trimethylpyridin-4-amine can be synthesized through several methods, including the reductive amination of 2,3,4-trimethylpyridine with 4-aminobenzaldehyde, the condensation of 2,3,4-trimethylpyridine with 4-nitrobenzaldehyde followed by reduction, and the reaction of 2,3,4-trimethylpyridine with 4-chloro-3-nitrobenzaldehyde followed by reduction. These methods have been extensively studied and optimized to yield high purity this compound.
Applications De Recherche Scientifique
N,2,3-trimethylpyridin-4-amine has been widely used in scientific research to study the role of the serotonin 5-HT2A receptor in various physiological and pathological conditions. It has been shown to induce hallucinogenic effects and alter perception and cognition in animal models and humans. This compound has also been studied for its potential therapeutic applications in the treatment of depression, anxiety, and addiction. Moreover, this compound has been used as a tool compound to study the structure-activity relationship of the serotonin 5-HT2A receptor and develop novel ligands with improved pharmacological properties.
Propriétés
Numéro CAS |
193690-67-4 |
|---|---|
Formule moléculaire |
C8H12N2 |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
N,2,3-trimethylpyridin-4-amine |
InChI |
InChI=1S/C8H12N2/c1-6-7(2)10-5-4-8(6)9-3/h4-5H,1-3H3,(H,9,10) |
Clé InChI |
ZKCRUGIHJWIOON-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CN=C1C)NC |
SMILES canonique |
CC1=C(C=CN=C1C)NC |
Synonymes |
4-Pyridinamine,N,2,3-trimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



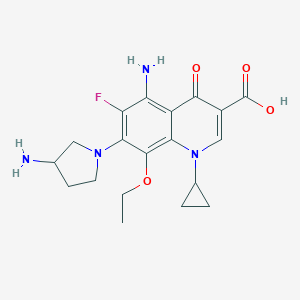
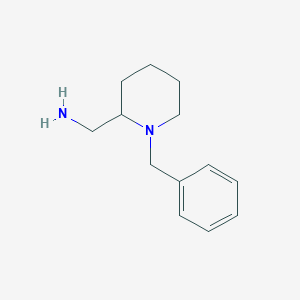
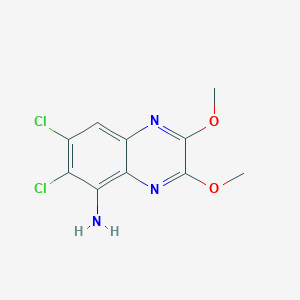
![[4-(Trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B67842.png)
![Ethyl 8-(phenylsulfonyl)-1,8-dihydropyrrolo[2,3-b]indole-2-carboxylate](/img/structure/B67844.png)
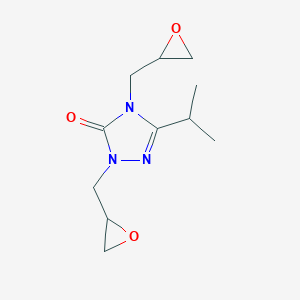


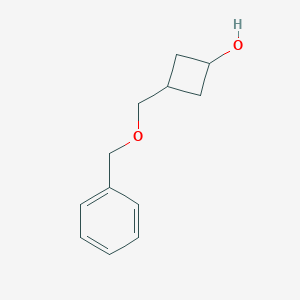

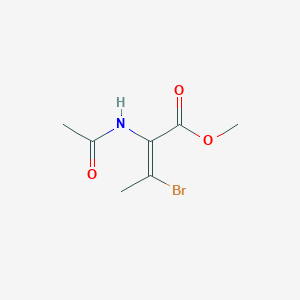

![6-Chloro-4-methyl-1H-benzo[d]imidazole](/img/structure/B67859.png)
